molecular formula C19H20N2O3 B238775 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Cat. No. B238775
M. Wt: 324.4 g/mol
InChI Key: WAHRNGPNHVWGLC-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, also known as EBIO, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism Of Action

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide activates SK channels by increasing their sensitivity to intracellular calcium ions. This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. In cardiovascular research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide activates potassium channels in smooth muscle cells, leading to vasodilation and increased blood flow. In cancer research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/AKT signaling pathway.

Biochemical And Physiological Effects

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has various biochemical and physiological effects, depending on the research application. In neuroscience, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can improve cognitive function and memory by enhancing synaptic plasticity. In cardiovascular research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can improve blood flow and reduce hypertension. In cancer research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can inhibit tumor growth and induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has several advantages for lab experiments, including its high potency and specificity for SK channels, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has some limitations, including its short half-life, which requires frequent dosing, and its limited solubility in water.

Future Directions

There are several future directions for research on N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, including its potential use as a therapeutic agent for neurological disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to investigate the long-term effects of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide and to develop more stable and soluble formulations of the compound.
Conclusion:
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, or N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, is a synthetic compound that has shown potential in various scientific research applications. Its ability to activate SK channels, improve blood flow, and induce apoptosis in cancer cells make it a promising therapeutic agent for several diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide.

Synthesis Methods

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can be synthesized through a multistep process involving the condensation of 5-ethyl-2-amino-3-hydroxybenzoic acid and 3,4-dihydroxybenzaldehyde. The resulting product is then reacted with butanoyl chloride to produce the final compound, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide.

Scientific Research Applications

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been extensively studied in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to activate small conductance calcium-activated potassium (SK) channels, which play a crucial role in regulating neuronal excitability and synaptic transmission. In cardiovascular research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to have vasodilatory effects and can improve blood flow in ischemic tissues. In cancer research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

properties

Product Name

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide

InChI

InChI=1S/C19H20N2O3/c1-3-5-18(23)20-13-7-8-16(22)14(11-13)19-21-15-10-12(4-2)6-9-17(15)24-19/h6-11,21H,3-5H2,1-2H3,(H,20,23)/b19-14+

InChI Key

WAHRNGPNHVWGLC-XMHGGMMESA-N

Isomeric SMILES

CCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC(=C3)CC)/C(=O)C=C1

SMILES

CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC(=C3)CC)C(=O)C=C1

Canonical SMILES

CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC(=C3)CC)C(=O)C=C1

Origin of Product

United States

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